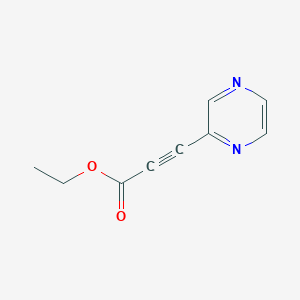

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester

Descripción general

Descripción

“2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester” is a chemical compound with diverse applications in scientific research1. Its unique structure enables its utilization as a versatile building block for the synthesis of novel compounds, making it valuable for drug discovery, material science, and chemical biology1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester”. However, it’s worth noting that its unique structure enables its utilization as a versatile building block for the synthesis of novel compounds1.Molecular Structure Analysis

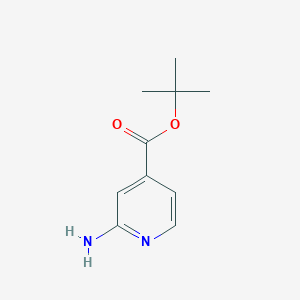

The molecular formula of “2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester” is C9H8N2O22. The molecular weight is 176.172. Unfortunately, I couldn’t find specific information on its molecular structure.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester”. However, its unique structure enables its utilization in various chemical reactions to synthesize novel compounds1.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester” are not fully detailed in the sources I found. However, it’s known that its molecular formula is C9H8N2O2 and its molecular weight is 176.172.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The chemical compound 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester, is explored in scientific research for its potential in various chemical syntheses and reactions. Research in this area focuses on the creation of novel compounds and understanding their properties and reactions. For instance, studies have investigated the synthesis of carboxylic acids, esters, alcohols, and ethers containing specific structural rings derived from precursor compounds. These synthetic routes involve cyclization with acidic catalysts and subsequent reactions to produce esters with unique structural features (Y. Hanzawa et al., 2012). Another study focused on the addition of electrophilic and nucleophilic reagents to similar ethyl esters, demonstrating the regioselectivity of these additions and expanding the understanding of such chemical reactions (J. Bonnema et al., 2010).

Catalysis and Synthesis Improvement

Research also delves into the optimization of synthetic processes involving compounds similar to 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester. For example, one study highlighted the use of iron(III) catalysis for the efficient synthesis of bis(indolyl) compounds, showcasing the utility of propynoic acid derivatives in facilitating high-yield and regioselective reactions (Md. Shahajahan Kutubi et al., 2011). Another approach involved the noncatalytic destruction of certain acid esters leading to the synthesis of novel compounds, indicating the potential for innovative synthetic pathways without the need for catalysts (D. L. Obydennov et al., 2017).

Potential Biological Applications

Beyond purely chemical syntheses, some research explores the biological implications of compounds related to 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester. One study investigated the synthesis and in vitro activity of certain pyrazinoic acid derivatives against Mycobacterium tuberculosis, illustrating the medical and pharmaceutical relevance of these compounds (A. Pinheiro et al., 2007). Another study evaluated the antiparasitic potential of pyrazinoates against Trypanosoma cruzi, showcasing the broader impact of these compounds in treating infectious diseases (C. I. Vasconcelos et al., 2018).

Safety And Hazards

Direcciones Futuras

Given its unique structure and its potential as a versatile building block for the synthesis of novel compounds, “2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester” could have significant implications for future research in drug discovery, material science, and chemical biology1.

Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.

Propiedades

IUPAC Name |

ethyl 3-pyrazin-2-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZNVDNXLOPSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)